
Octyl 2-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 2-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by an octyl group attached to a benzene ring that is substituted with a methyl group and a sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-methylbenzene-1-sulfonate typically involves the sulfonation of 2-methylbenzene (toluene) followed by the introduction of an octyl group. The sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid under controlled conditions to form 2-methylbenzene-1-sulfonic acid. This intermediate is then reacted with octanol in the presence of a catalyst to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the sulfonation of toluene, followed by esterification with octanol. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Octyl 2-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or further to a sulfide.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: The major product is 2-methylbenzoic acid.
Reduction: Products include 2-methylbenzenesulfonic acid and 2-methylbenzene sulfide.
Aplicaciones Científicas De Investigación
Octyl 2-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the formulation of detergents, emulsifiers, and other surfactant-based products.
Mecanismo De Acción
The mechanism of action of Octyl 2-methylbenzene-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or other biomolecules. The octyl group provides hydrophobic interactions, allowing the compound to integrate into lipid bilayers or interact with hydrophobic pockets in proteins. These interactions can alter the structure and function of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Octyl benzene sulfonate: Similar structure but lacks the methyl group on the benzene ring.
2-methylbenzene-1-sulfonic acid: Lacks the octyl group, making it less hydrophobic.
Octyl toluene sulfonate: Similar but with different positioning of the sulfonate group.
Uniqueness
Octyl 2-methylbenzene-1-sulfonate is unique due to the presence of both the octyl and methyl groups, which confer distinct hydrophobic and electronic properties. This combination allows for specific interactions in both chemical and biological systems, making it a versatile compound for various applications .
Propiedades
Número CAS |
85293-37-4 |
|---|---|
Fórmula molecular |
C15H24O3S |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
octyl 2-methylbenzenesulfonate |
InChI |
InChI=1S/C15H24O3S/c1-3-4-5-6-7-10-13-18-19(16,17)15-12-9-8-11-14(15)2/h8-9,11-12H,3-7,10,13H2,1-2H3 |
Clave InChI |
VCWUPYSGDXTXDQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOS(=O)(=O)C1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


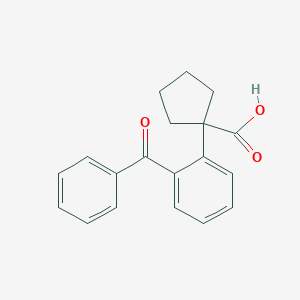
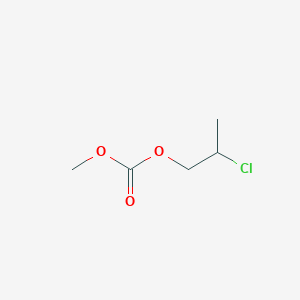
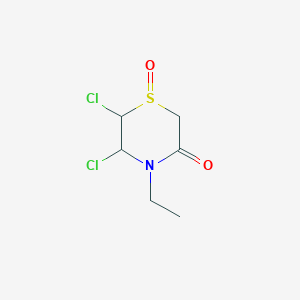

![Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate](/img/structure/B14406061.png)


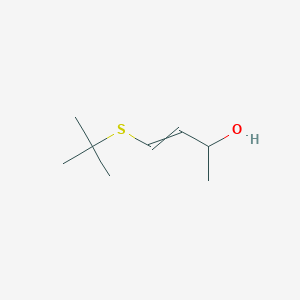
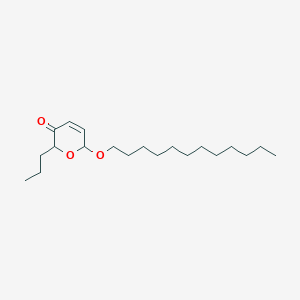
![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)
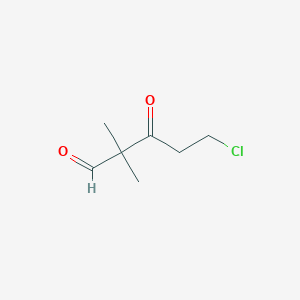
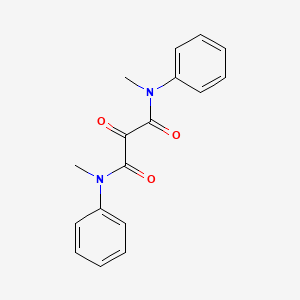

![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)
